Monomethylollysine
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Overview
Description
Monomethylollysine is a derivative of lysine, an essential amino acid. It is a post-translational modification where a single methyl group is added to the ε-amino group of lysine. This modification plays a crucial role in various biological processes, including gene expression regulation, protein-protein interactions, and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monomethylollysine typically involves the methylation of lysine. One common method is the reductive methylation of lysine using formaldehyde and sodium cyanoborohydride . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the ε-position .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using lysine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the ε-amino group of lysine, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Monomethylollysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to lysine or other derivatives.
Substitution: Substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Monomethylollysine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
Mechanism of Action
Monomethylollysine exerts its effects by modifying the structure and function of proteins. The addition of a methyl group to lysine can alter the protein’s conformation, affecting its interactions with other molecules. This modification can influence various cellular processes, including transcription, DNA repair, and signal transduction .
Comparison with Similar Compounds
Monomethylollysine is part of a homologous series of methylated lysines, including dimethyllysine and trimethyllysine. Compared to these compounds, this compound is unique in its ability to modulate specific protein functions without causing significant changes in charge or hydrophobicity . Similar compounds include:
Dimethyllysine: Contains two methyl groups on the ε-amino group.
Trimethyllysine: Contains three methyl groups on the ε-amino group.
Acetyllysine: Contains an acetyl group on the ε-amino group.
This compound’s unique properties make it a valuable tool in studying protein function and regulation.
Properties
CAS No. |
60052-84-8 |
---|---|
Molecular Formula |
C7H16N2O3 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-6-amino-2-(hydroxymethylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
HRTUATFMHZMKRU-LURJTMIESA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NCO |
Canonical SMILES |
C(CCN)CC(C(=O)O)NCO |
Origin of Product |
United States |
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